molecular formula C15H23NO4 B15314018 tert-Butyl (4-(2-hydroxyethoxy)phenethyl)carbamate

tert-Butyl (4-(2-hydroxyethoxy)phenethyl)carbamate

Cat. No.: B15314018
M. Wt: 281.35 g/mol
InChI Key: SFQKNPLKCUDYAD-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a hydroxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl ethyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving carbamate-hydrolyzing enzymes. It can also serve as a model compound for studying the metabolism of carbamates in biological systems.

Medicine

In medicine, tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate has potential applications as a prodrug. Its carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.

Industry

In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate involves the hydrolysis of the carbamate group to release the active phenyl ethyl derivative. This process is catalyzed by enzymes such as esterases and carbamate hydrolases. The released phenyl ethyl derivative can then interact with specific molecular targets, such as receptors or enzymes, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{2-[4-(2-aminoethoxy)phenyl]ethyl}carbamate
  • tert-butyl N-{2-[4-(2-methoxyethoxy)phenyl]ethyl}carbamate
  • tert-butyl N-{2-[4-(2-ethoxyethoxy)phenyl]ethyl}carbamate

Uniqueness

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate is unique due to the presence of the hydroxyethoxy moiety, which imparts specific chemical and biological properties. This functional group enhances the compound’s solubility in water and its reactivity towards certain chemical reactions, making it distinct from its analogs.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[2-[4-(2-hydroxyethoxy)phenyl]ethyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-8-12-4-6-13(7-5-12)19-11-10-17/h4-7,17H,8-11H2,1-3H3,(H,16,18)

InChI Key

SFQKNPLKCUDYAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCCO

Origin of Product

United States

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